molecular formula C17H17FN2O B2769939 (E)-N-(1-Cyanocyclobutyl)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide CAS No. 1808386-57-3

(E)-N-(1-Cyanocyclobutyl)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide

Cat. No.: B2769939
CAS No.: 1808386-57-3
M. Wt: 284.334
InChI Key: ZMOBUMTXEZAEQL-UHFFFAOYSA-N
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Description

(E)-N-(1-Cyanocyclobutyl)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H17FN2O and its molecular weight is 284.334. The purity is usually 95%.
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Biological Activity

(E)-N-(1-Cyanocyclobutyl)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H14_{14}FN3_3O
  • Molecular Weight : 247.27 g/mol
  • CAS Number : 915087-26-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of the E3 ubiquitin ligase Cbl-b, which plays a crucial role in regulating immune responses and cancer progression .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of similar structures can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased sub-G1 cell population .

Inhibition of Cbl-b

The compound's ability to inhibit Cbl-b has been linked to enhanced T-cell activation and proliferation. This inhibition is particularly relevant in the context of immunotherapy for cancer treatment, where boosting the immune response against tumors is crucial .

Case Studies

  • Cytotoxic Activity Assessment :
    • A study evaluated the cytotoxic effects of several compounds, including those related to this compound, against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines using MTT assays.
    • Results indicated a dose-dependent decrease in cell viability, with some compounds demonstrating superior potency compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights :
    • Additional research focused on understanding the mechanism by which these compounds induce apoptosis. Morphological assessments using Hoechst 33,258 staining confirmed apoptotic features in treated cells .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
CytotoxicityMDA-MB-231 (breast cancer)
SUIT-2 (pancreatic cancer)
HT-29 (colon cancer)
Cbl-b InhibitionEnhanced T-cell activation

Properties

IUPAC Name

(E)-N-(1-cyanocyclobutyl)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c18-14-4-1-3-13(11-14)5-8-16(21)20(15-6-7-15)17(12-19)9-2-10-17/h1,3-5,8,11,15H,2,6-7,9-10H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOBUMTXEZAEQL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)N(C2CC2)C(=O)C=CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(C#N)N(C2CC2)C(=O)/C=C/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.